2-(4-(2-Azidoethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(4-(2-Azidoethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that features a boron-containing dioxaborolane ring and an azidoethylphenyl group
Mechanism of Action
Target of Action
It’s known that compounds with similar structures often interact with benzylic positions . These positions are resonance-stabilized, making them attractive targets for various chemical reactions .
Mode of Action
The compound likely interacts with its targets through a process involving nucleophilic substitution and oxidation .
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways, including those involving dopamine .
Result of Action
Compounds with similar structures have been found to have various biological activities .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. These can include temperature, pH, and the presence of other compounds. For instance, the compound’s reaction was carried out at 60°C in a DMF solution , suggesting that temperature and solvent can significantly influence its reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Azidoethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(2-bromoethyl)phenylboronic acid with sodium azide under suitable conditions. The reaction proceeds through a nucleophilic substitution mechanism where the azide ion replaces the bromine atom, forming the azidoethyl group. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous azide intermediates.
Chemical Reactions Analysis
Types of Reactions
2-(4-(2-Azidoethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF.
Cycloaddition: Alkynes in the presence of a copper catalyst.
Reduction: Hydrogen gas with a palladium catalyst.
Major Products Formed
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
Scientific Research Applications
2-(4-(2-Azidoethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of various heterocyclic compounds.
Bioconjugation: The azido group can be used in click chemistry for bioconjugation applications.
Material Science: Potential use in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Derivatives: Compounds with similar boron-containing structures.
Azidoalkyl Compounds: Compounds with similar azidoalkyl groups.
Uniqueness
2-(4-(2-Azidoethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the combination of the azidoethyl group and the dioxaborolane ring, which provides a versatile platform for further functionalization and applications in various fields of research.
Properties
IUPAC Name |
2-[4-(2-azidoethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BN3O2/c1-13(2)14(3,4)20-15(19-13)12-7-5-11(6-8-12)9-10-17-18-16/h5-8H,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBOLBGPAODQRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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